2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one

Catalog No.
S14655347
CAS No.
M.F
C18H21N5O2
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-met...

Product Name

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one

IUPAC Name

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-propyl-1H-pyrimidin-6-one

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C18H21N5O2/c1-5-7-13-11(3)20-18(22-16(13)24)23-17-19-10(2)12-8-6-9-14(25-4)15(12)21-17/h6,8-9H,5,7H2,1-4H3,(H2,19,20,21,22,23,24)

InChI Key

DGENZPDVDHDVHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC=C(C3=N2)OC)C)C

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is a complex organic compound characterized by its unique molecular structure. It has a molecular formula of C18H21N5O2C_{18}H_{21}N_{5}O_{2} and a molecular weight of approximately 339.39 g/mol. This compound features a quinazoline moiety, which is known for its diverse biological activities, and a pyrimidinone structure that contributes to its pharmacological properties. The presence of methoxy and methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets .

Typical of pyrimidinones and quinazolines. Key reactions include:

  • Amidation: The introduction of amino groups can occur through nucleophilic substitution, where an amine reacts with an activated carbonyl group.
  • Cyclization: The formation of the quinazoline ring can be achieved through cyclization reactions involving ortho-substituted anilines and isocyanates.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

These reactions are essential for synthesizing derivatives and analogs of this compound, which may exhibit varied biological activities.

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one has shown promising biological activities, particularly in the fields of oncology and neurology. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cancer progression and neurodegenerative diseases. Its mechanism likely involves modulation of signaling pathways critical to cell proliferation and survival, although detailed studies are required to elucidate the exact mechanisms .

The synthesis of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one typically involves multi-step organic reactions:

  • Starting Materials: The synthesis begins with readily available quinazoline derivatives and pyrimidinones.
  • Reagents: Common reagents include isocyanates for amidation and various solvents for reaction conditions.
  • Reaction Conditions: Conditions such as temperature, time, and solvent choice are optimized for maximum yield and purity.

Recent advancements include the use of microwave-assisted synthesis techniques that enhance reaction rates and reduce environmental impact.

This compound has potential applications in pharmaceutical development, particularly as a lead compound in drug discovery for treating cancer and neurodegenerative disorders. Its unique structural features may allow it to interact selectively with biological targets, making it a candidate for further investigation in medicinal chemistry .

Interaction studies have indicated that 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one can bind to specific protein targets within cells, influencing their activity. These studies often utilize techniques such as:

  • Molecular Docking: To predict binding affinities to target proteins.
  • In Vitro Assays: To evaluate biological activity against cell lines or enzyme systems.

Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile in potential therapeutic applications .

Several compounds share structural similarities with 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one. Notable examples include:

Compound NameMolecular FormulaUnique Features
2-(4-Methylquinazolin-2-yl)anilineC11H10N2C_{11}H_{10}N_{2}Lacks pyrimidinone structure; primarily studied for anti-cancer properties
8-MethoxyquinazolineC10H10N2OC_{10}H_{10}N_{2}OSimpler structure; used in various medicinal applications
6-MethylpyrimidinoneC6H7N1OC_{6}H_{7}N_{1}OBasic pyrimidine structure; serves as a precursor in synthetic pathways

The uniqueness of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one lies in its dual functionality derived from both the quinazoline and pyrimidine components, which may provide synergistic effects not observed in simpler analogs .

This comprehensive overview highlights the significance of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one in chemical research and its potential therapeutic applications. Further studies are warranted to fully explore its capabilities and mechanisms of action.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

339.16952493 g/mol

Monoisotopic Mass

339.16952493 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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